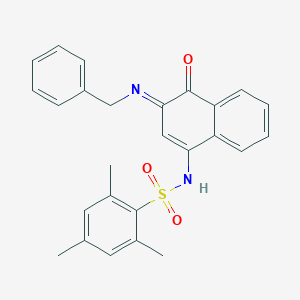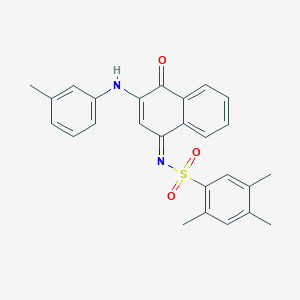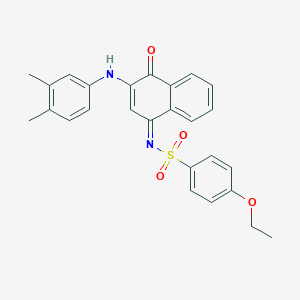![molecular formula C23H16BrNO3S2 B281370 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281370.png)
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as BMB, and it is a potent inhibitor of several enzymes that play a crucial role in various biological processes. The unique chemical structure of BMB makes it an attractive candidate for a variety of applications, including drug development, biochemical research, and other areas of scientific investigation.
Mécanisme D'action
The mechanism of action of BMB involves the inhibition of several enzymes, including carbonic anhydrase, β-carbonic anhydrase, and acetylcholinesterase. These enzymes play a crucial role in various biological processes, including acid-base balance, respiration, and neurotransmitter function. By inhibiting these enzymes, BMB disrupts these processes, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMB are complex and varied. BMB has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, BMB has been shown to have a beneficial effect on the cardiovascular system, reducing blood pressure and improving endothelial function. However, BMB also has some limitations, including potential toxicity and the need for careful dosing and administration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMB for lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying enzyme function and developing new methods for drug discovery. However, the complexity of the synthesis process and the potential for toxicity and side effects make BMB a challenging compound to work with in the lab. Careful attention to dosing and administration is required to ensure the safety and efficacy of BMB in lab experiments.
Orientations Futures
There are several future directions for research on BMB. One promising area of investigation is the development of new drugs based on the structure of BMB. By modifying the chemical structure of BMB, researchers may be able to create new drugs with improved efficacy and fewer side effects. In addition, further research is needed to understand the mechanisms of action of BMB and to identify new targets for enzyme inhibition. Finally, more studies are needed to explore the potential applications of BMB in areas such as neurodegenerative diseases, cardiovascular disease, and cancer.
Méthodes De Synthèse
The synthesis of BMB involves several steps, including the reaction of 4-bromo-1-naphthol with 4-methylthiophenol to form 4-bromo-N-(4-methylphenyl)thiophene-2-carboxamide. This intermediate product is then reacted with benzenesulfonyl chloride to yield 4-bromo-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. The overall synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
BMB has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of BMB is in the field of drug development. BMB has been shown to be a potent inhibitor of several enzymes that are involved in the development and progression of various diseases, including cancer, Alzheimer's disease, and HIV. In addition, BMB has been used in biochemical research to study the mechanisms of enzyme inhibition and to develop new methods for drug discovery.
Propriétés
Formule moléculaire |
C23H16BrNO3S2 |
|---|---|
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
(NE)-4-bromo-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H16BrNO3S2/c1-15-6-10-17(11-7-15)29-22-14-21(19-4-2-3-5-20(19)23(22)26)25-30(27,28)18-12-8-16(24)9-13-18/h2-14H,1H3/b25-21+ |
Clé InChI |
YHJZZJLHUDJTRF-NJNXFGOHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)

![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)

![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)



